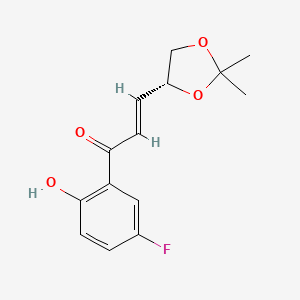![molecular formula C12H9BO2Se B13414391 Dibenzo[b,d]selenophen-3-ylboronic acid](/img/structure/B13414391.png)
Dibenzo[b,d]selenophen-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]selenophen-3-ylboronic acid: is an organoboron compound that features a selenophene ring fused with two benzene rings and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction of dibenzo[b,d]selenophene with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: While specific industrial production methods for Dibenzo[b,d]selenophen-3-ylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzo[b,d]selenophen-3-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The selenophene ring can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenophene ring to selenol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typical in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura cross-coupling.
Applications De Recherche Scientifique
Dibenzo[b,d]selenophen-3-ylboronic acid has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Research into its use in drug development, particularly for its potential anticancer properties.
Industry: Utilized in the synthesis of materials for organic electronics and other advanced materials.
Mécanisme D'action
The mechanism by which Dibenzo[b,d]selenophen-3-ylboronic acid exerts its effects primarily involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is facilitated by the unique electronic properties of the selenophene ring, which can stabilize the transition state and improve reaction efficiency .
Comparaison Avec Des Composés Similaires
- Dibenzo[b,d]furan-3-ylboronic acid
- Dibenzo[b,d]thiophen-3-ylboronic acid
Comparison:
- Dibenzo[b,d]selenophen-3-ylboronic acid features a selenium atom in the heterocyclic ring, which imparts unique electronic properties compared to its sulfur and oxygen analogs.
- Dibenzo[b,d]furan-3-ylboronic acid has an oxygen atom, making it less reactive in certain conditions but more stable.
- Dibenzo[b,d]thiophen-3-ylboronic acid contains a sulfur atom, which can influence its reactivity and stability differently from the selenium-containing compound .
Conclusion
This compound is a versatile compound with significant potential in organic synthesis, scientific research, and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active compounds.
Propriétés
Formule moléculaire |
C12H9BO2Se |
|---|---|
Poids moléculaire |
274.98 g/mol |
Nom IUPAC |
dibenzoselenophen-3-ylboronic acid |
InChI |
InChI=1S/C12H9BO2Se/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H |
Clé InChI |
UTIVOHBGCXNZKD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C3=CC=CC=C3[Se]2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate](/img/structure/B13414315.png)
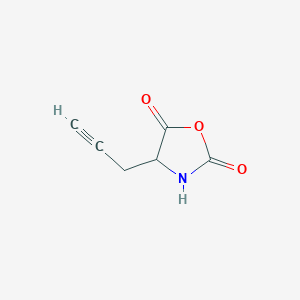

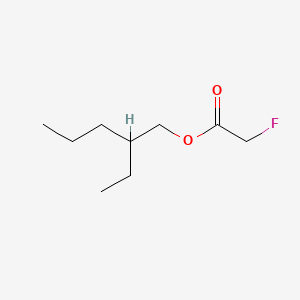
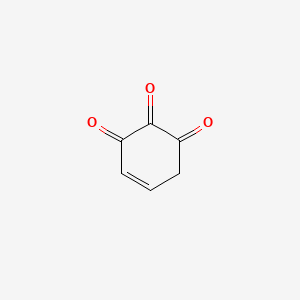
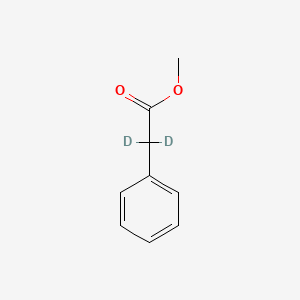
![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)
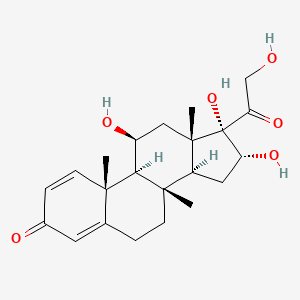

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
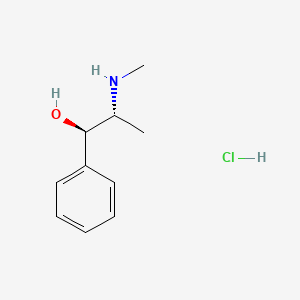

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)
